molecular formula C12H13NO3 B2826614 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid CAS No. 149287-38-7

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid

Cat. No.: B2826614
CAS No.: 149287-38-7
M. Wt: 219.24
InChI Key: ULKLMTQSFXIIOR-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid is a derivative of indole, a heterocyclic aromatic organic compound. This compound is part of the broader class of 2,3-dihydroindole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the direct reduction of polyfunctional 2-oxindoles . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, fully saturated indole derivatives, and substituted indole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction processes, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-oxindole-3-acetic acid: A derivative of indoleac

Properties

IUPAC Name

3-(1-methyl-2-oxo-3H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)9(12(13)16)6-7-11(14)15/h2-5,9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLMTQSFXIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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